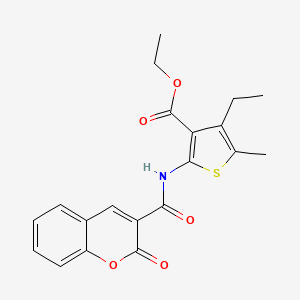

ETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Description

Properties

IUPAC Name |

ethyl 4-ethyl-5-methyl-2-[(2-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5S/c1-4-13-11(3)27-18(16(13)20(24)25-5-2)21-17(22)14-10-12-8-6-7-9-15(12)26-19(14)23/h6-10H,4-5H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLFXBFPNWJETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC3=CC=CC=C3OC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Chromene Moiety: The chromene structure can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

Synthesis of the Thiophene Ring: The thiophene ring can be constructed via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.

Coupling Reactions: The chromene and thiophene intermediates are then coupled using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

ETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares ETHYL 4-ETHYL-5-METHYL-2-(2-OXO-2H-CHROMENE-3-AMIDO)THIOPHENE-3-CARBOXYLATE with analogous ethyl-substituted heterocyclic carboxylates:

Key Structural and Functional Differences:

Substituent Effects: The chromene-2-one amide in the target compound introduces a rigid, planar aromatic system, contrasting with the flexible sulfonamide in ETHYL 4-ETHYL-5-METHYL-2-[(4-METHYLPHENYL)SULFONYLAMINO]THIOPHENE-3-CARBOXYLATE .

Physicochemical Properties: ETHYL 3-((2-CHLOROPHENYL)AMINO)-5-METHYL-2,4-THIAZOLECARBOXYLATE exhibits a higher predicted density (1.344 g/cm³) and lower pKa (2.65) than typical ethyl carboxylates, likely due to the chlorophenyl group . The absence of solubility or melting point data for the target compound limits direct comparisons, though its fused chromene-thiophene system may reduce solubility in polar solvents.

Synthetic Accessibility: Compounds like ETHYL 4-AMINO-2-THIOXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXYLATE are synthesized via multi-step routes involving LiHMDS-mediated couplings (similar to methods in ), whereas the target compound’s chromene-amide linkage may require specialized coupling reagents.

Biological Activity

Ethyl 4-ethyl-5-methyl-2-(2-oxo-2H-chromene-3-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of chromene and thiophene derivatives. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural combination of a thiophene ring and a chromene moiety, which enhances its biological activities. Its molecular formula is with a molecular weight of approximately 303.35 g/mol. The presence of functional groups such as amides and carboxylates is critical for its reactivity and interaction with biological targets.

1. Antioxidant Properties

Chromene derivatives are well-known for their antioxidant capabilities. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, in vitro studies have shown that it can target specific enzymes involved in cancer progression, leading to decreased tumor growth.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 30 | Inhibition of cell cycle progression |

| A549 (Lung Cancer) | 20 | Modulation of signaling pathways |

3. Anti-inflammatory Effects

This compound has been shown to reduce inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines. This property positions it as a candidate for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve interactions with various biological macromolecules:

- Enzyme Inhibition : The compound has demonstrated strong binding affinities to enzymes implicated in cancer metabolism and inflammation.

- Receptor Modulation : It may interact with specific receptors involved in cell signaling pathways, influencing cellular responses to external stimuli.

- Gene Expression Regulation : Studies suggest that it can modulate the expression of genes related to apoptosis and cell cycle regulation .

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability at concentrations above 20 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

A recent investigation assessed the anti-inflammatory properties using lipopolysaccharide (LPS)-induced macrophages. The compound effectively reduced the secretion of TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via Gewald-type reactions, which involve cyclocondensation of ketones with cyanoacetates and sulfur in the presence of a base. For example, derivatives of thiophene-3-carboxylates are often synthesized using substituted aldehydes, ketones, and thiourea under reflux conditions in acetic acid . Optimization strategies include:

- Temperature control : Refluxing at 80–100°C for 3–5 hours to ensure complete cyclization .

- Catalyst selection : Sodium acetate or chloroacetic acid to accelerate imine formation .

- Purification : Thin-layer chromatography (TLC) to monitor reaction progress, followed by recrystallization from acetic acid or ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the thiophene and chromenone moieties. For example, aromatic protons in the chromenone ring appear as doublets in δ 6.8–8.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., C₂₀H₂�₀N₂O₅S) and detects fragmentation patterns of the ester and amide groups .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What are the recommended protocols for evaluating the compound's in vitro antioxidant and anti-inflammatory activities?

- Methodological Answer :

- Antioxidant assays :

- DPPH radical scavenging : Incubate the compound (0.1–100 μM) with DPPH in methanol, measure absorbance at 517 nm after 30 minutes .

- FRAP assay : Mix with ferric-tripyridyltriazine complex, quantify reduction at 593 nm .

- Anti-inflammatory assays :

- Carrageenan-induced paw edema in rats : Administer the compound (10–50 mg/kg) orally, measure paw volume at 1–6 hours post-injection .

Advanced Research Questions

Q. How do structural modifications in the chromenone or thiophene moieties influence biological activity, and what computational methods predict these effects?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the chromenone ring enhance enzyme inhibition (e.g., COX-2), while alkyl groups on the thiophene improve lipophilicity and membrane permeability .

- Computational modeling :

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like COX-2 (PDB: 1CX2) using the compound’s 3D structure .

- QSAR studies : Correlate Hammett constants (σ) of substituents with IC₅₀ values to design derivatives with optimized activity .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and cell line viability (MTT assay) to minimize false positives .

- In vivo vs. in vitro validation : Compare IC₅₀ values from enzyme assays (e.g., COX-2 inhibition) with efficacy in animal models (e.g., rat adjuvant-induced arthritis) .

- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify trends in EC₅₀ variability .

Q. How can reaction pathways involving the chromenone amido group be selectively controlled to synthesize derivatives with enhanced stability?

- Methodological Answer :

- Selective acylation : Use tert-butyloxycarbonyl (Boc) protection for the amide nitrogen to prevent side reactions during ester hydrolysis .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C, 20 minutes) to minimize decomposition of sensitive chromenone intermediates .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolytic stability of the ester and amide bonds via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.